1-Bromo-3-(cyclopropylmethoxy)benzene
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Overview
Description
1-Bromo-3-(cyclopropylmethoxy)benzene is an organic compound with the molecular formula C10H11BrO and a molecular weight of 227.10 g/mol . It is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom and a cyclopropylmethoxy group. This compound is used in various chemical research and industrial applications due to its unique structural properties.
Scientific Research Applications
1-Bromo-3-(cyclopropylmethoxy)benzene is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and materials.
Safety and Hazards
“1-Bromo-3-(cyclopropylmethoxy)benzene” is classified as Acute Tox. 4 Oral . The safety information pictograms indicate a warning (GHS07) . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . It’s recommended to avoid inhalation of vapour or mist and to keep away from sources of ignition .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(cyclopropylmethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(cyclopropylmethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(cyclopropylmethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of 3-(cyclopropylmethoxy)aniline or 3-(cyclopropylmethoxy)phenol.
Oxidation: Formation of 3-(cyclopropylmethoxy)benzoic acid.
Reduction: Formation of 3-(cyclopropylmethoxy)benzene.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(cyclopropylmethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. This process is facilitated by the electron-donating effect of the cyclopropylmethoxy group, which stabilizes the intermediate carbocation .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(cyclopropylmethoxy)benzene
- 1-Bromo-2-(cyclopropylmethoxy)benzene
- 1-Bromo-3-(methoxy)benzene
Uniqueness
1-Bromo-3-(cyclopropylmethoxy)benzene is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research applications .
Properties
IUPAC Name |
1-bromo-3-(cyclopropylmethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8H,4-5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVPRMAOEXVFHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577519 |
Source
|
Record name | 1-Bromo-3-(cyclopropylmethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126909-78-2 |
Source
|
Record name | 1-Bromo-3-(cyclopropylmethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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